molecular formula C9H5NOS B112344 1-Benzothiophen-5-yl isocyanate CAS No. 239097-78-0

1-Benzothiophen-5-yl isocyanate

Cat. No.: B112344
CAS No.: 239097-78-0
M. Wt: 175.21 g/mol
InChI Key: GWLZJAWTWVSHCU-UHFFFAOYSA-N
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Description

1-Benzothiophen-5-yl isocyanate is a chemical compound with the molecular formula C9H5NOS It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzothiophene ring

Safety and Hazards

1-Benzothiophen-5-yl isocyanate is considered hazardous. It is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction. It is harmful if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzothiophen-5-yl isocyanate can be synthesized through several methods. One common approach involves the reaction of 1-benzothiophene-5-carboxylic acid with a dehydrating agent such as thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with a suitable amine to yield the desired isocyanate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiophen-5-yl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Benzothiophen-5-yl isocyanate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and other macromolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

  • 1-Benzothiophen-3-yl isocyanate
  • 2-Benzothiophen-5-yl isocyanate
  • 3-Benzothiophen-2-yl isocyanate

Comparison: 1-Benzothiophen-5-yl isocyanate is unique due to the position of the isocyanate group on the benzothiophene ring, which influences its reactivity and the types of derivatives it can form. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

5-isocyanato-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NOS/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLZJAWTWVSHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427619
Record name 5-isocyanato-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239097-78-0
Record name 5-isocyanato-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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